Nicotinic acid, pentamethylene ester

Description

Historical Trajectories in Nicotinic Acid Ester Research

The scientific exploration of nicotinic acid dates back to 1867 when it was first synthesized by the oxidation of nicotine. wikipedia.orgnews-medical.net However, its biological significance as a vitamin and its role in preventing the disease pellagra were not understood until the early 20th century. news-medical.net Following the discovery of nicotinic acid's ability to lower cholesterol levels in 1955 by Rudolf Altschul, research into its derivatives, including its esters, began to expand. nih.govnih.gov

Early research into nicotinic acid esters explored their potential as vasodilators. A notable study from 1971 investigated various nicotinic acid esters for their coronary vasodilator properties. nih.gov This line of inquiry was based on the observation that topical application of simple alkyl esters of nicotinic acid, such as methyl and benzyl (B1604629) nicotinate (B505614), induced cutaneous vasodilation, a phenomenon often referred to as flushing. nih.gov A much earlier article from 1945, titled "Nicotinic Acid Esters," suggests that scientific interest in this class of compounds has existed for several decades, laying the groundwork for future investigations. acs.org The historical development of synthesis methods for nicotinic acid esters is also documented, with patents from the mid-20th century describing processes for their preparation. google.com

Contemporary Significance and Emerging Academic Research Directions

In recent years, research interest in nicotinic acid esters has been revitalized, largely centered on their potential as prodrugs. nih.govnih.gov A prodrug is an inactive compound that is converted into an active drug in the body. This approach aims to overcome some of the limitations of nicotinic acid, such as its poor solubility in certain solvents and the common side effect of flushing. nih.govnih.gov

A significant area of contemporary research is the development of nicotinic acid ester prodrugs for transdermal delivery. nih.gov By converting the polar carboxylic acid group of nicotinic acid into a more lipophilic ester, researchers aim to enhance its penetration through the skin. nih.govmdpi.com This could provide a more controlled release of nicotinic acid into the bloodstream, potentially reducing side effects. nih.gov Studies have explored the use of various alkyl esters, including dodecyl and myristyl nicotinate, in microemulsion formulations to optimize their transdermal delivery. nih.govresearchgate.net

Furthermore, the synthesis of novel nicotinic acid derivatives, including a wide array of esters, continues to be an active area of academic research. chemistryjournal.netresearchgate.net These studies often focus on creating new molecules with potentially improved pharmacological profiles or for use in various chemical and biological investigations. chemistryjournal.netmdpi.com While specific academic research exclusively focused on nicotinic acid, pentamethylene ester is limited in the public domain, its properties can be understood within the context of these broader research trends for alkyl nicotinates.

Below is a data table summarizing some of the known chemical properties of this compound:

| Property | Value | Source |

| Molecular Formula | C11H15NO2 | chemeo.comnist.gov |

| Molecular Weight | 193.2423 g/mol | nist.govnist.gov |

| LogP (Octanol/Water Partition Coefficient) | 2.429 | chemeo.com |

| Water Solubility (log10WS) | -3.15 mol/L | chemeo.com |

| McGowan's Characteristic Volume (McVol) | 159.510 ml/mol | chemeo.com |

This table provides fundamental physicochemical data for this compound, which is crucial for any further research into its potential applications, such as in the design of delivery systems or in synthetic chemistry.

Structure

3D Structure

Properties

CAS No. |

101952-68-5 |

|---|---|

Molecular Formula |

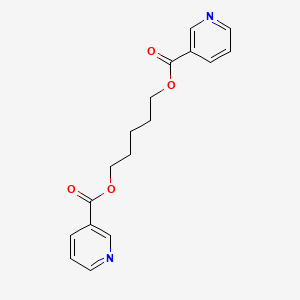

C17H18N2O4 |

Molecular Weight |

314.34 g/mol |

IUPAC Name |

5-(pyridine-3-carbonyloxy)pentyl pyridine-3-carboxylate |

InChI |

InChI=1S/C17H18N2O4/c20-16(14-6-4-8-18-12-14)22-10-2-1-3-11-23-17(21)15-7-5-9-19-13-15/h4-9,12-13H,1-3,10-11H2 |

InChI Key |

QXAAJEOJGGACLR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)OCCCCCOC(=O)C2=CN=CC=C2 |

Origin of Product |

United States |

Chemical Transformations and Reactivity of Nicotinic Acid Pentamethylene Ester

Hydrolytic Stability and Ester Cleavage Mechanisms

The stability of the ester bond in nicotinic acid pentamethylene ester against hydrolysis—its cleavage by water—is a critical aspect of its chemical profile. Studies on analogous nicotinic acid esters, such as myristyl nicotinate (B505614) and benzyl (B1604629) nicotinate, provide a clear framework for understanding its behavior in aqueous environments. nih.govnih.gov

The hydrolysis of nicotinic acid esters consistently follows pseudo-first-order kinetics, where the rate of reaction appears to depend only on the concentration of the ester, assuming the concentration of water remains effectively constant. nih.govnih.govresearchgate.net This degradation is highly dependent on pH, exhibiting catalysis under both acidic and basic conditions, which typically results in a U-shaped pH-rate profile where the ester is most stable at a specific intermediate pH. researchgate.net For instance, benzyl nicotinate shows no significant degradation at pH 2.0-3.0, but the rate increases substantially in neutral and alkaline conditions. nih.gov The hydrolysis is also influenced by the type of buffer used, with carbonate buffers showing a greater catalytic effect than borate (B1201080) or phosphate (B84403) buffers for myristyl nicotinate. nih.govtandfonline.com

The general mechanism for ester cleavage is a nucleophilic acyl substitution. In base-catalyzed hydrolysis (saponification), a hydroxide (B78521) ion acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the pentoxide anion as the leaving group and forming nicotinic acid. The acid is subsequently deprotonated by the base to form the nicotinate salt.

Under acidic conditions, the carbonyl oxygen is first protonated by an acid catalyst, which activates the carbonyl group towards attack by a weak nucleophile like water. A tetrahedral intermediate is formed, and after a proton transfer, a molecule of pentan-1-ol is eliminated, regenerating the acid catalyst and yielding nicotinic acid.

The rate of hydrolysis is also affected by the structure of the alcohol moiety. For a homologous series of esters, the rate of base-catalyzed hydrolysis tends to decrease as the size of the alkyl group increases, suggesting that pentyl nicotinate would be slightly more stable than its shorter-chain counterparts like methyl or ethyl nicotinate under basic conditions. nih.gov Furthermore, hydrolysis can be dramatically accelerated by enzymes. The cleavage of myristyl nicotinate is significantly faster in the presence of liver and skin homogenates, which contain carboxylesterases, than in aqueous buffers alone. nih.govtandfonline.com

Table 1: Hydrolysis Kinetic Data for Nicotinic Acid Ester Analogs

| Compound | Condition | Rate Constant (k) | Half-life (t½) | Activation Energy (Ea) |

| Myristyl Nicotinate | pH 9 Phosphate Buffer (25°C, extrapolated) | - | 466.5 days | 24.57 kcal/mol |

| Myristyl Nicotinate | Liver Homogenate | 0.012 min⁻¹ | ~58 min | - |

| Myristyl Nicotinate | Skin Homogenate | 0.028 min⁻¹ | ~25 min | - |

| Benzyl Nicotinate | pH 7.40 (25°C, extrapolated) | 0.0007 min⁻¹ | ~990 min | 70.7 kJ/mol |

| Benzyl Nicotinate | pH 9.04 (25°C, extrapolated) | 0.0079 min⁻¹ | ~88 min | 55.0 kJ/mol |

Data extrapolated from elevated temperature studies. Source: nih.govnih.govtandfonline.com

Derivatization and Functionalization Strategies

The structure of nicotinic acid pentamethylene ester allows for chemical modification at several positions, primarily through reactions involving the ester group or the pyridine (B92270) ring.

The most fundamental derivatization is the synthesis of the ester itself. Several standard esterification methods can be employed to produce pentyl nicotinate from nicotinic acid. belnauka.byresearchgate.net

Fischer Esterification: This involves reacting nicotinic acid with an excess of pentan-1-ol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. researchgate.net

Acyl Chloride Reaction: Nicotinic acid can be converted to its more reactive acyl chloride (nicotinoyl chloride) using reagents like thionyl chloride. google.com The resulting acyl chloride readily reacts with pentan-1-ol, often in the presence of a non-nucleophilic base like pyridine, to form the ester.

Transesterification: Pentyl nicotinate can be synthesized by reacting a different alkyl nicotinate (e.g., methyl nicotinate) with pentan-1-ol in the presence of an acid or base catalyst. google.com This equilibrium-driven reaction is often pushed to completion by removing the lower-boiling alcohol byproduct. google.com

Once formed, the ester can be further functionalized. A key transformation of the ester group is its reduction. Using powerful reducing agents like lithium aluminium hydride, or a modified sodium borohydride-methanol system, the ester can be reduced to the corresponding primary alcohol, 3-pyridyl methanol (B129727). scholarsresearchlibrary.com

The pyridine ring offers additional sites for functionalization. The nitrogen atom can be alkylated to form a pyridinium (B92312) salt. These activated N-alkyl nicotinate salts are susceptible to regioselective nucleophilic addition. nih.gov By choosing an appropriate rhodium catalyst, for example, aryl boron nucleophiles can be directed to add to either the C2 or C6 position of the ring, providing a sophisticated method for creating complex substituted dihydropyridines. nih.gov

Table 2: Common Synthetic Routes to Nicotinic Acid Esters

| Reaction Type | Reagents | Catalyst | Key Features |

| Fischer Esterification | Nicotinic Acid, Alcohol | Strong Acid (e.g., H₂SO₄) | Equilibrium reaction; often requires excess alcohol or removal of water. |

| Acyl Halide Reaction | Nicotinoyl Halide, Alcohol | Base (e.g., Pyridine) | High-yielding reaction with a highly reactive intermediate. |

| Transesterification | Alkyl Nicotinate, Alcohol | Acid or Base (e.g., Sodium Methoxide) | Useful for converting one ester to another; driven by removal of a volatile alcohol. |

| DCC Coupling | Nicotinic Acid, Alcohol | Dicyclohexylcarbodiimide (DCC) | Mild conditions; forms a stable dicyclohexylurea byproduct. |

Role as an Intermediate or Reagent in Organic Synthesis

Alkyl esters of nicotinic acid, including the pentamethylene ester, are valuable intermediates and reagents in organic synthesis. One of their most significant industrial roles is as a precursor to nicotinamide (B372718) (niacinamide). google.com The ester can be readily converted to the amide through aminolysis, by reacting it with ammonia (B1221849).

Nicotinic acid esters also serve as fundamental building blocks for the synthesis of more complex heterocyclic molecules and natural products. For example, ethyl nicotinate is a key starting material in classic syntheses of nicotine. stackexchange.commdpi.com In these routes, the ester participates in a Claisen condensation with N-vinyl-2-pyrrolidone, demonstrating its utility as an acylating agent to form new carbon-carbon bonds. mdpi.com This is followed by hydrolysis, decarboxylation, and cyclization steps. stackexchange.com Nicotinic acid pentamethylene ester would be expected to undergo similar condensation reactions.

Furthermore, nicotinic acid esters are used in the preparation of conformationally restricted analogues of bioactive molecules. nih.gov The ester moiety can be reduced to an alcohol, which is then oxidized to an aldehyde, providing a handle for constructing new ring systems fused to the pyridine core. nih.gov

Reaction Kinetics and Mechanistic Pathways of Specific Transformations

The kinetics of the chemical transformations of nicotinic acid pentamethylene ester are best understood through the detailed studies conducted on its analogs. The most thoroughly investigated reaction is hydrolysis.

k_obs = k_H[H⁺] + k_0 + k_OH[OH⁻]

where k_H, k_0, and k_OH are the rate constants for acid-catalyzed, neutral, and base-catalyzed hydrolysis, respectively. For compounds like benzyl nicotinate, the reaction is significantly catalyzed by hydroxide ions (OH⁻), with the rate increasing linearly with the hydroxide ion concentration in the alkaline region. nih.gov

The temperature dependence of the hydrolysis reaction follows the Arrhenius equation, which relates the rate constant (k) to temperature (T) and the activation energy (Ea):

k = Ae^(-Ea/RT)

For the hydrolysis of benzyl nicotinate at pH 9.04, the activation energy has been determined to be 55.0 kJ/mol. nih.gov For myristyl nicotinate, the activation energy was calculated to be 24.57 kcal/mol (approx. 102.8 kJ/mol). nih.gov This energy barrier must be overcome for the cleavage to occur, and higher temperatures lead to exponentially faster reaction rates.

The mechanistic pathway for the base-catalyzed hydrolysis (saponification) involves a bimolecular nucleophilic acyl substitution (a B_AC_2 mechanism).

Step 1 (Nucleophilic Attack): The hydroxide ion attacks the carbonyl carbon, forming a negatively charged tetrahedral intermediate. This step is typically rate-determining.

Step 2 (Leaving Group Departure): The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the alkoxide (pentoxide) as the leaving group.

Step 3 (Proton Transfer): A rapid, irreversible acid-base reaction occurs where the alkoxide deprotonates the newly formed nicotinic acid, yielding the nicotinate anion and pentan-1-ol. This final step drives the reaction to completion.

The acid-catalyzed pathway (A_AC_2) is the microscopic reverse of Fischer esterification and involves protonation of the carbonyl oxygen, nucleophilic attack by water, and subsequent elimination of the alcohol.

Spectroscopic Characterization and Advanced Analytical Methodologies

Vibrational Spectroscopy (FT-IR, FT-Raman) for Structural Elucidation

Vibrational spectroscopy is a powerful tool for identifying the functional groups within a molecule. For Nicotinic acid, pentamethylene ester, the Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectra are expected to exhibit characteristic bands corresponding to the nicotinic acid moiety and the pentamethylene linker.

The key vibrational modes anticipated for this compound include:

Aromatic C-H stretching from the pyridine (B92270) ring, typically appearing above 3000 cm⁻¹.

Aliphatic C-H stretching from the pentamethylene chain, observed in the 2850-2960 cm⁻¹ region.

Ester C=O stretching , a strong absorption band expected around 1720-1740 cm⁻¹.

C-O stretching of the ester group, which will likely produce strong bands in the 1100-1300 cm⁻¹ region.

Pyridine ring C=C and C=N stretching vibrations, which are expected in the 1400-1600 cm⁻¹ range.

CH₂ bending vibrations from the pentamethylene chain, anticipated around 1465 cm⁻¹.

For comparative purposes, the experimental vibrational frequencies for nicotinic acid are well-documented.

| Vibrational Mode | Nicotinic Acid (cm⁻¹) |

|---|---|

| C-H stretching (aromatic) | 3071 |

| C=O stretching | 1703-1714 |

| C=C stretching | 1594 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the precise connectivity of atoms in a molecule. For this compound, both ¹H and ¹³C NMR would provide definitive structural information.

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons on the pyridine ring and the pentamethylene chain.

The aromatic protons of the two nicotinic acid moieties would appear in the downfield region (typically δ 7.0-9.0 ppm), with characteristic splitting patterns (doublets, doublets of doublets) due to coupling between adjacent protons.

The protons of the pentamethylene chain would be observed in the upfield region. The protons on the carbons attached to the ester oxygen (O-CH₂) would be the most deshielded of the aliphatic protons, likely appearing around δ 4.3 ppm. The other methylene (B1212753) groups would resonate at higher fields, between approximately δ 1.5 and 1.9 ppm.

¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data.

The carbonyl carbon of the ester group is expected to have a chemical shift in the range of δ 165-175 ppm.

The carbons of the pyridine ring would resonate between δ 120 and 155 ppm.

The carbons of the pentamethylene chain would appear in the upfield region, with the carbons attached to the ester oxygen (O-CH₂) resonating around δ 60-70 ppm and the other aliphatic carbons appearing at higher field strengths.

The following tables present the known NMR chemical shifts for nicotinic acid and 1,5-pentanediol (B104693), which serve as a basis for predicting the spectrum of the ester.

| Compound | Proton | Chemical Shift (ppm) |

|---|---|---|

| Nicotinic Acid | H2 | ~9.15 (d) |

| H6 | ~8.83 (dd) | |

| H4 | ~8.3 (dt) | |

| H5 | ~7.6 (ddd) | |

| 1,5-Pentanediol | HO-CH₂- | ~3.6 (t) |

| -CH₂-CH₂-CH₂- | ~1.4 (quintet) | |

| -CH₂-CH₂-CH₂-CH₂-CH₂- | ~1.6 (quintet) |

| Compound | Carbon | Chemical Shift (ppm) |

|---|---|---|

| Nicotinic Acid | C=O | ~167 |

| C2 | ~154 | |

| C6 | ~151 | |

| C4 | ~137 | |

| C5 | ~124 | |

| C3 | ~130 | |

| 1,5-Pentanediol | HO-CH₂- | ~62 |

| -CH₂-CH₂-CH₂- | ~32 | |

| -CH₂-CH₂-CH₂-CH₂-CH₂- | ~22 |

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry (MS) is a key technique for determining the molecular weight and elemental composition of a compound. For this compound, the mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight.

The fragmentation pattern in the mass spectrum would provide further structural confirmation. Expected fragmentation pathways include:

Cleavage of the ester bond, leading to the formation of a nicotinoyl cation and a pentamethyleneoxy radical, or a nicotinic acid radical cation and a pentene fragment after hydrogen rearrangement.

Fragmentation of the pentamethylene chain.

The exact masses of the molecular ion and key fragments can be used to confirm the elemental composition.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for separating this compound from any unreacted starting materials or byproducts and for assessing its purity.

Gas chromatography could be a suitable technique for the analysis of this compound, provided the compound is sufficiently volatile and thermally stable. A non-polar or medium-polarity capillary column would likely be used. The retention time would be dependent on the compound's boiling point and its interaction with the stationary phase. Temperature programming would be necessary to ensure elution in a reasonable time.

For reference, the Kovats retention indices for 1,5-pentanediol on different stationary phases are known. nih.gov

| Stationary Phase Type | Kovats Retention Index for 1,5-Pentanediol |

|---|---|

| Standard non-polar | 1016, 1029 |

| Semi-standard non-polar | 993 |

| Standard polar | 2031.2 |

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of a wide range of compounds, including esters. A reversed-phase HPLC method would be the most common approach for this compound.

A C18 or C8 column would be appropriate, with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), likely with a buffer to control the pH. Detection could be achieved using a UV detector, as the pyridine ring of the nicotinic acid moiety is UV-active. Gradient elution might be necessary to achieve good separation and peak shape.

Several HPLC methods have been developed for the analysis of nicotinic acid and its derivatives. sielc.combevital.no

Development of Advanced Hyphenated Analytical Techniques

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, provide a powerful tool for the unambiguous identification and quantification of compounds in complex mixtures.

For this compound, Gas Chromatography-Mass Spectrometry (GC-MS) would provide both the retention time from the GC and the mass spectrum of the compound, allowing for a high degree of confidence in its identification.

Liquid Chromatography-Mass Spectrometry (LC-MS) would be another powerful hyphenated technique. google.com The liquid chromatograph would separate the compound from any impurities, and the mass spectrometer would provide molecular weight and structural information. Techniques such as tandem mass spectrometry (MS/MS) could be used to further elucidate the structure through controlled fragmentation. google.com The development of such methods would be crucial for detailed metabolic or stability studies involving this compound.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (DFT) for Electronic Structure and Properties

No specific studies using Density Functional Theory (DFT) to calculate the electronic structure, molecular orbitals (HOMO/LUMO), electrostatic potential, or other quantum chemical properties of Nicotinic acid, pentamethylene ester were found.

Conformational Analysis and Molecular Mechanics Simulations

There is no available research detailing the conformational analysis of this compound using molecular mechanics or other simulation methods to identify stable conformers and energy barriers.

Elucidation of Reaction Mechanisms via Computational Methods

Computational studies elucidating the mechanisms of reactions involving this compound, such as its synthesis or degradation, have not been published.

Structure-Reactivity Relationship Studies (Theoretical Frameworks)

No theoretical studies on the structure-reactivity relationships of this compound, which would provide insight into its reactivity based on its computed electronic and structural properties, are publicly accessible.

Molecular Dynamics Simulations for Dynamic Behavior

There are no published molecular dynamics simulations investigating the dynamic behavior of this compound in different environments, such as in solution or interacting with biological macromolecules.

Interactions in Complex Chemical and Biochemical Systems Mechanistic Focus

Ligand-Receptor Binding Mechanisms in Non-Pharmacological Models

A comprehensive search of scientific literature did not yield specific studies detailing the ligand-receptor binding mechanisms of Nicotinic acid, pentamethylene ester in non-pharmacological models. Research has yet to elucidate the direct binding affinities, kinetics, or specific receptor targets for this particular diester in systems not intended for pharmacological effect assessment.

Enzyme-Substrate Interactions and Catalysis (In Vitro and In Silico Studies)

Direct in vitro or in silico studies on the enzyme-substrate interactions and catalysis of this compound are not extensively documented. However, based on the metabolism of other nicotinic acid esters, a clear mechanism can be proposed. Nicotinic acid esters are known to be hydrolyzed by non-specific esterases present in various tissues.

For instance, studies on methyl nicotinate (B505614) and hexyl nicotinate have shown that these esters undergo metabolic conversion to nicotinic acid during tissue permeation. This hydrolysis is particularly pronounced in the dermis, which has a high localization of α-naphthylacetate-esterase activity. It is mechanistically plausible that this compound, which is a diester of nicotinic acid and 1,5-pentanediol (B104693), serves as a substrate for similar esterase enzymes.

The catalytic process would involve the nucleophilic attack by a serine residue in the active site of the esterase on one of the carbonyl carbons of the ester groups. This leads to the formation of a tetrahedral intermediate, followed by the release of the alcohol moiety (in this case, initially a nicotinoyl-pentanetriol intermediate and ultimately 1,5-pentanediol) and the acylated enzyme. Subsequent hydrolysis of the acyl-enzyme intermediate releases the nicotinic acid molecule. This two-step hydrolysis would release two molecules of nicotinic acid and one molecule of 1,5-pentanediol.

Table 1: Postulated Enzymatic Hydrolysis of this compound

| Step | Reactants | Enzyme | Intermediate Products | Final Products |

|---|---|---|---|---|

| 1 | This compound + H₂O | Non-specific Esterase | 5-hydroxypentyl nicotinate | Nicotinic acid |

Role in Fundamental Biochemical Pathways as a Precursor or Analog (e.g., NAD+ Biosynthesis Chemistry)

Nicotinic acid is a well-established precursor for the biosynthesis of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), a critical coenzyme in cellular metabolism. The pathway that utilizes nicotinic acid is known as the Preiss-Handler pathway.

In this pathway, nicotinic acid is converted to nicotinic acid mononucleotide (NAMN) by the enzyme nicotinic acid phosphoribosyltransferase (NAPRT). NAMN is then adenylylated by nicotinamide mononucleotide adenylyltransferases (NMNATs) to form nicotinic acid adenine dinucleotide (NAAD). Finally, the enzyme NAD+ synthetase (NADS) amidates NAAD, using glutamine as a nitrogen donor, to produce NAD+.

Given that this compound can be hydrolyzed to release nicotinic acid, its primary role in this context would be that of a prodrug or a precursor that delivers nicotinic acid to the cells. Once released, the nicotinic acid can enter the Preiss-Handler pathway to support the de novo synthesis of NAD+. This is particularly relevant as the bioavailability and cellular uptake of NAD+ precursors are key factors in maintaining the cellular NAD+ pool, which can decline with age and in certain metabolic diseases. The ester form may offer different physicochemical properties, such as increased lipophilicity compared to nicotinic acid, potentially influencing its absorption and distribution.

Table 2: The Preiss-Handler Pathway for NAD+ Biosynthesis

| Step | Substrate | Enzyme | Product |

|---|---|---|---|

| 1 | Nicotinic Acid | Nicotinate phosphoribosyltransferase (NAPRT) | Nicotinic acid mononucleotide (NAMN) |

| 2 | NAMN | NMNATs | Nicotinic acid adenine dinucleotide (NAAD) |

Interactions with Macromolecules (e.g., DNA, Proteins) for Mechanistic Understanding

There is no specific information available from the searched scientific literature regarding the direct interactions of this compound with macromolecules such as DNA or proteins for mechanistic understanding. Research in this area has not been published.

Applications in Advanced Materials and Industrial Chemistry Non Biological/non Clinical

Utilization as Monomers or Precursors in Polymer Science

In polymer science, the synthesis of polyesters typically involves the polycondensation of difunctional monomers, such as diols and dicarboxylic acids. nih.govuliege.be Nicotinic acid itself is a monofunctional carboxylic acid, meaning its direct participation as a primary monomer in traditional polyesterification would lead to chain termination rather than propagation. Consequently, a simple monoester like nicotinic acid, pentamethylene ester would likely function as a chain-modifying agent, controlling the molecular weight of a polymer.

However, a difunctional monomer can be synthesized from nicotinic acid and 1,5-pentanediol (B104693). If both hydroxyl groups of the diol are esterified with nicotinic acid, the resulting diester, pentamethylene dinicotinate, can act as a co-monomer. This diester could be copolymerized with other monomers, such as diacids or their esters, through processes like melt polycondensation to incorporate the nicotinic acid moiety into the main chain of a polyester. mdpi.com The inclusion of the pyridine (B92270) ring within the polymer backbone is a strategic way to modify the polymer's properties, such as its thermal stability, solubility, and mechanical characteristics.

Table 1: Potential Roles of Nicotinic Acid Esters in Polymer Synthesis

| Derivative Type | Functional Groups | Potential Role in Polymerization | Resulting Polymer Structure |

|---|---|---|---|

| Monoester (e.g., this compound) | One ester group, one pyridine ring | Chain modifier / End-capping agent | Polymer chain with a terminal nicotinic acid moiety. |

| Diester (e.g., PENTAMETHYLENE DINICOTINATE) | Two ester groups, two pyridine rings | Co-monomer | Polyester with nicotinic acid moieties integrated into the polymer backbone. |

Role in the Development of Functional Materials

The incorporation of specific functional groups into a material's structure is a key strategy for creating functional materials with tailored properties. uliege.be The nicotinic acid moiety within the pentamethylene ester offers the pyridine ring as a versatile functional group. The nitrogen atom in the pyridine ring possesses a lone pair of electrons, allowing it to act as a hydrogen bond acceptor and a weak base.

When integrated into a polymer or onto a surface, the this compound can impart unique characteristics:

Modified Surface Properties: The presence of the polar pyridine group can increase the hydrophilicity and surface energy of a material, potentially improving adhesion, wettability, and biocompatibility in certain industrial applications.

Ion-Exchange Capabilities: The pyridine nitrogen can be protonated or quaternized to introduce a permanent positive charge, creating an anionic exchange site. Materials functionalized in this way could be used in separation processes or as scaffolds for immobilizing negatively charged species.

Precursors for Advanced Materials: The pyridine ring can undergo further chemical modifications, serving as a reactive handle to graft other molecules or to create more complex functional systems, such as precursors for conductive materials. mdpi.com

Table 2: Potential Functional Properties Imparted by the Nicotinic Acid Moiety

| Feature of Nicotinic Acid Moiety | Resulting Property | Potential Application Area |

|---|---|---|

| Pyridine Nitrogen (Lone Pair) | Hydrogen bonding capability, basicity | Adhesives, coatings, sensors |

| Flexible Pentamethylene Chain | Spacing and flexibility | Polymer additives, functional surfaces |

| Quaternized Pyridine Ring | Permanent positive charge | Ion-exchange resins, antimicrobial surfaces |

Catalytic and Ligand Applications

The nitrogen atom of the pyridine ring in nicotinic acid and its esters makes these compounds excellent ligands for coordinating with a wide range of transition metal ions. researchgate.net Nicotinic acid itself is known to act as a chelating agent in the production of metal catalysts. nih.gov this compound can similarly serve as a monodentate or potentially a bridging ligand in the formation of metal complexes.

The specific characteristics of the pentamethylene ester derivative can offer advantages in catalysis:

Solubility: The aliphatic ester chain can enhance the solubility of the resulting metal complex in non-polar organic solvents, which are common media for homogeneous catalysis.

Steric and Electronic Tuning: The pentamethylene linker provides steric bulk and conformational flexibility around the metal center. This can influence the coordination environment, stability, and, ultimately, the catalytic activity and selectivity of the complex.

These metal complexes have potential applications in a variety of catalytic transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions.

Table 3: Potential Catalytic Applications of Metal Complexes with Nicotinate-Type Ligands

| Metal Center | Potential Catalytic Reaction | Example of Application |

|---|---|---|

| Palladium (Pd) | Cross-coupling reactions (e.g., Suzuki, Heck) | Synthesis of pharmaceuticals and fine chemicals |

| Rhodium (Rh) | Hydroformylation, hydrogenation | Industrial production of aldehydes and alcohols |

| Ruthenium (Ru) | Metathesis, oxidation | Synthesis of complex organic molecules and polymers |

Specialty Chemical Manufacturing (e.g., Agricultural Chemicals, Pesticides)

Nicotinic acid and its derivatives are important building blocks in the synthesis of various specialty chemicals, including agrochemicals. usda.gov The pyridine ring is a key structural motif found in a number of commercial herbicides and pesticides, such as the herbicide nicosulfuron. usda.gov

In the multi-step synthesis of these complex molecules, the carboxylic acid group of nicotinic acid often needs to be protected or modified. Esterification, to form a derivative like this compound, serves several strategic purposes:

Protecting Group: The ester functionality protects the carboxylic acid from undesired reactions while transformations are carried out on other parts of the molecule, such as the pyridine ring.

Activation and Modification: The ester group can be readily converted into other functional groups. For instance, it can react with ammonia (B1221849) or amines to form amides, a common structural feature in many bioactive molecules.

Improved Handling Properties: Converting the solid nicotinic acid into a liquid or more soluble ester can improve its handling characteristics and reactivity in certain solvent systems.

The ester can be removed (hydrolyzed) in a final step to yield the free carboxylic acid if required by the target molecule's structure. This makes this compound a potentially valuable intermediate in the production of high-value specialty chemicals.

Table 4: Hypothetical Use of this compound in Agrochemical Synthesis

| Synthetic Step | Reactant | Purpose | Result |

|---|---|---|---|

| 1. Esterification | Nicotinic acid + 1,5-Pentanediol | Protect the carboxylic acid group. | This compound |

| 2. Ring Modification | This compound + Reagents | Introduce substituents onto the pyridine ring. | Substituted this compound |

| 3. Amidation | Substituted ester + Amine | Convert the ester to the desired amide. | Final agrochemical product (amide derivative) |

Future Research Perspectives and Interdisciplinary Opportunities

Advancements in Sustainable Synthetic Methodologies

The synthesis of esters, including Nicotinic acid, pentamethylene ester, is undergoing a significant transformation driven by the principles of green chemistry. These modern approaches prioritize waste reduction, energy efficiency, and the use of renewable resources over traditional methods. hilarispublisher.commdpi.com

Future research is focused on several key areas to enhance the sustainability of synthesizing nicotinic acid esters:

Heterogeneous Catalysis : There is a growing interest in replacing traditional homogeneous acid catalysts with solid, reusable alternatives. Materials like sulfated zirconia have demonstrated high efficiency in esterification reactions. rsc.org These catalysts simplify product purification, minimize corrosive waste streams, and can be integrated into continuous flow reactors for improved efficiency. rsc.org

Biocatalysis : Enzymes, particularly lipases, offer a highly selective and environmentally benign route to ester synthesis. These biocatalyst-mediated reactions can be performed under mild conditions, often without the need for organic solvents, thereby reducing the environmental impact. frontiersin.org Research continues to explore enzyme engineering to improve stability and efficiency for industrial-scale production of specific esters.

Green Solvents : Conventional volatile organic solvents are being replaced by greener alternatives. Cyrene™, a biodegradable solvent derived from cellulose, has emerged as a viable substitute for toxic polar aprotic solvents like DMF and DMSO in reactions involving nicotinic esters. researchgate.net Studies have shown that nucleophilic aromatic substitution reactions on nicotinic esters can be performed efficiently in Cyrene with significantly reduced reaction times. researchgate.net

Energy-Efficient Processes : Microwave-assisted synthesis represents a significant advancement in energy efficiency. mdpi.com This technique can dramatically reduce reaction times and improve yields compared to conventional heating methods, contributing to a more sustainable manufacturing process. mdpi.com

| Synthetic Approach | Core Principle | Key Advantages | Research Direction |

| Heterogeneous Catalysis | Use of solid, reusable acid catalysts (e.g., sulfated zirconia). rsc.org | Reduced waste, easy separation, potential for continuous flow processes. rsc.org | Development of novel, highly active, and stable solid catalysts. |

| Biocatalysis | Employment of enzymes (e.g., lipases) for esterification. frontiersin.org | High selectivity, mild reaction conditions, reduced environmental impact. frontiersin.org | Enzyme immobilization and engineering for enhanced stability and reuse. |

| Green Solvents | Replacement of toxic solvents with benign alternatives (e.g., Cyrene™). researchgate.net | Improved safety profile, reduced pollution, potential for simplified workup. researchgate.net | Discovery and application of new bio-based solvents. |

| Microwave-Assisted Synthesis | Use of microwave irradiation for rapid heating. mdpi.com | Drastically reduced reaction times, increased energy efficiency, higher yields. mdpi.com | Optimization for large-scale industrial production. |

Development of Novel Analytical Techniques for Complex Systems

The accurate detection and quantification of this compound, particularly within complex biological or environmental matrices, necessitates the development of sophisticated analytical techniques. Research in this area focuses on enhancing sensitivity, selectivity, and speed.

High-Performance Liquid Chromatography (HPLC) : HPLC is a cornerstone for the analysis of nicotinic acid and its derivatives. Mixed-mode chromatography, using columns like Primesep 100, allows for the simultaneous separation of nicotinic acid and its various esters and metabolites in a single run. sielc.com Future developments aim to improve column chemistries and detector technologies, such as mass spectrometry (LC-MS), for ultra-trace level detection. acs.org

Gas Chromatography-Mass Spectrometry (GC-MS) : For volatile or semi-volatile esters, GC-MS provides excellent separation and structural identification. A common strategy involves derivatization, such as converting the parent nicotinic acid into its trimethylsilyl (B98337) ester, to improve chromatographic behavior and detection sensitivity. nih.gov This method is highly effective for quantifying the compound in plasma samples, reaching detection limits in the nanogram per milliliter range. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR remains an indispensable tool for the unambiguous structural elucidation of newly synthesized esters. Advanced NMR techniques, including 2D-NMR, can fully characterize the molecule. Furthermore, specialized methods like Site-Specific Natural Isotope Fractionation determined by NMR (SNIF-NMR) can provide information about the compound's origin, which is crucial for quality control and authentication. acs.org

| Analytical Technique | Principle of Operation | Strengths for Nicotinic Acid Ester Analysis | Areas for Advancement |

| HPLC | Differential partitioning of analytes between a stationary and mobile phase. sielc.com | Excellent for separating polar compounds in complex mixtures; quantifiable over a wide range. sielc.comsielc.com | Enhanced detector sensitivity (e.g., tandem MS), novel stationary phases for improved selectivity. |

| GC-MS | Separation based on volatility followed by mass-based detection and identification. nih.gov | High resolution and sensitivity; provides structural information for definitive identification. nih.gov | Miniaturization of systems, development of solvent-free sample preparation techniques. |

| NMR Spectroscopy | Interaction of atomic nuclei with an external magnetic field. acs.org | Unambiguous structure determination; can identify compound sources through isotopic analysis. acs.org | Increased sensitivity through higher field magnets and cryoprobe technology. |

Exploration of Expanded Applications in Materials Science

The unique structure of this compound, featuring a rigid pyridine (B92270) ring flanked by flexible ester groups, presents intriguing possibilities for its use as a building block in materials science. The pyridine moiety, in particular, can impart specific thermal and mechanical properties to polymers.

Research into pyridine dicarboxylic acids has demonstrated their potential as renewable monomers for producing bio-based polyesters. wur.nl These polymers are being explored as sustainable alternatives to petroleum-derived plastics like PET. The orientation of the carboxylic groups in different pyridine dicarboxylic acid isomers results in polymers with distinct properties. wur.nl

Extrapolating from this, this compound, could be utilized in several ways:

Monomer for Copolyesters : The di-ester could potentially be used in polycondensation reactions with other monomers to create novel copolyesters. The incorporation of the nicotinic acid unit could enhance properties such as thermal stability, gas barrier performance, and UV resistance.

Plasticizer : The ester structure suggests potential utility as a specialty plasticizer for certain polymer systems, where the pyridine ring could offer unique intermolecular interactions.

Functional Additive : The nitrogen atom in the pyridine ring provides a site for chemical modification or coordination with metal ions, opening possibilities for creating functional materials, such as coatings or films with specific catalytic or conductive properties.

Future research will likely focus on the synthesis of polymers incorporating this and similar nicotinic acid esters and a thorough characterization of their physical, thermal, and mechanical properties to evaluate their suitability for applications in packaging, textiles, and coatings. wur.nl

Deeper Mechanistic Insights into Its Chemical and Biochemical Roles

Understanding the chemical reactivity and potential biochemical functions of this compound, is crucial for predicting its behavior and designing new applications.

Chemical Roles: The molecule's reactivity is primarily governed by its two key functional groups: the ester linkages and the pyridine ring.

Ester Hydrolysis : The ester bonds are susceptible to hydrolysis under acidic, basic, or enzymatic conditions. nih.gov This reaction, which would release nicotinic acid and pentane-1,5-diol, is a fundamental chemical property. The rate of hydrolysis can be influenced by factors such as pH and temperature. nih.gov

Pyridine Nitrogen Reactivity : The lone pair of electrons on the pyridine nitrogen atom makes it a weak base and a site for coordination with Lewis acids or metal ions. This allows it to participate in catalysis or form metal-organic frameworks.

Biochemical Roles: While the ester itself may not have a direct biological role, it is likely to function as a prodrug of nicotinic acid (niacin or Vitamin B3). nih.gov Upon administration, enzymatic hydrolysis in the body would release nicotinic acid, which has well-documented and profound biochemical effects. nih.govnih.gov

Precursor to Coenzymes : Nicotinic acid is a vital precursor for the synthesis of the coenzymes nicotinamide (B372718) adenine (B156593) dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (B84403) (NADP). wikipedia.org These molecules are essential for hundreds of redox reactions central to metabolism, DNA repair, and cell signaling. wikipedia.orgoregonstate.edu

Lipid Metabolism : At pharmacological doses, nicotinic acid is known to modulate lipid profiles. It interacts with the G protein-coupled receptor GPR109A, leading to a decrease in lipolysis in adipose tissue. nih.govnih.gov This reduces the flux of free fatty acids to the liver, subsequently lowering the synthesis of VLDL and LDL cholesterol and triglycerides. nih.gov

HDL Cholesterol Regulation : Nicotinic acid is effective at increasing levels of HDL ("good") cholesterol. The mechanism is complex but involves inhibiting the breakdown of apolipoprotein A1, a key component of HDL, and potentially involves the cholesterol ester transfer protein (CETP). wikipedia.orgnih.gov

Future research will focus on quantifying the hydrolysis rate of this compound, in biological systems to understand its pharmacokinetics as a potential prodrug. Further studies could also explore how the pentamethylene linker influences its physical properties, such as solubility and membrane permeability, compared to other nicotinic acid esters. nih.gov

Q & A

Q. What experimental methods are commonly used to study the interaction of nicotinic acid esters with lipid bilayers?

To investigate interactions with lipid bilayers, researchers employ differential scanning calorimetry (DSC) to analyze thermal phase behavior and DPH fluorescence anisotropy to assess bilayer fluidity. These methods quantify how nicotinic acid esters alter the gel-to-fluid transition temperature and disrupt lipid packing. For example, DSC reveals concentration-dependent elimination of pre-transitions in DPPC bilayers, while fluorescence anisotropy correlates chain length with bilayer disorganization .

Q. What synthetic routes are used to prepare nicotinic acid, pentamethylene ester?

Traditional methods include esterification reactions between nicotinic acid and pentamethylene diol derivatives, often catalyzed by acids (e.g., sulfuric acid) or coupling agents (e.g., DCC). Historical approaches also involve condensation reactions using pentamethylene bromide with sodium derivatives of malonic ester, followed by hydrolysis and decarboxylation to yield the final product .

Q. How does alkyl chain length influence the membrane partitioning of nicotinic acid esters?

Longer alkyl chains (e.g., C8H17) increase hydrophobicity, enhancing membrane partition coefficients (log Kₘ/w) from 2.18 (C2H5) to 5.25 (C8H17). This trend aligns with octanol/water partition coefficients (log Kₒ/w), indicating hydrophobic-driven integration into lipid bilayers. Shorter chains (e.g., C2H5) minimally disrupt bilayer organization, while longer chains reduce phase transition cooperativity in DSC studies .

Advanced Research Questions

Q. How does this compound exhibit selectivity toward muscarinic receptor subtypes?

In guinea-pig ileum and atrial models, receptor selectivity is assessed via functional antagonism assays. The pentamethylene ester shows greater selectivity for ileal M₃ receptors over atrial M₂ receptors compared to 4DAMP methobromide. This selectivity arises from reduced affinity for atrial receptors, despite lower overall potency (~1/3 to 1/2 of atropine’s activity on ileum). Radioligand binding assays and tissue-specific dose-response curves are critical for validating subtype specificity .

Q. What mechanisms underlie the cytotoxicity of nicotinic acid esters, and how can they be mitigated?

Cytotoxicity inversely correlates with chain length due to membrane disruption efficiency . Long-chain esters (e.g., C8H17) integrate deeply into bilayers, destabilizing lipid packing and inducing cell membrane leakage. In vitro cytotoxicity assays (e.g., MTT or LDH release) combined with confocal microscopy can visualize membrane integrity. Mitigation strategies include optimizing chain length for balanced bioavailability and minimal bilayer perturbation .

Q. How can contradictory data on chain length effects be resolved in bilayer interaction studies?

Discrepancies between DSC (thermodynamic) and fluorescence anisotropy (dynamic) data may arise from differences in experimental sensitivity to lipid order. For example, DSC detects global phase changes, while anisotropy reflects local fluidity. Multimodal validation using complementary techniques (e.g., NMR spectroscopy or molecular dynamics simulations) reconciles such contradictions by providing atomic-level insights into ester-lipid interactions .

Q. What experimental design considerations are essential for replicating studies on nicotinic acid esters?

Key factors include:

- Standardized lipid preparation : Use high-purity DPPC and consistent hydration protocols.

- Concentration gradients : Test esters at physiologically relevant concentrations (e.g., 1–10 mol%).

- Control experiments : Include blank lipid bilayers and reference compounds (e.g., cholesterol) to validate methodology.

- Data reporting : Provide raw DSC thermograms and anisotropy values in supplementary materials for transparency .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.